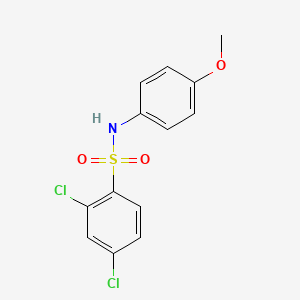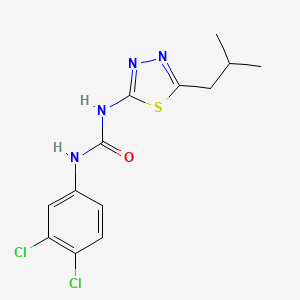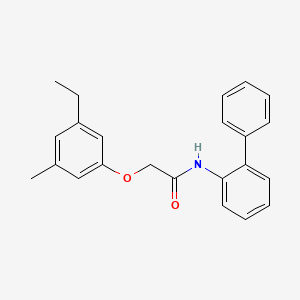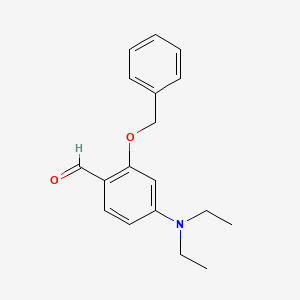
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives class of NSAIDs and is structurally related to other drugs such as aspirin and ibuprofen. Mefenamic acid is a potent inhibitor of prostaglandin synthesis and is used to treat a variety of conditions such as menstrual cramps, arthritis, and fever.
Mécanisme D'action
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, a molecule that plays a key role in inflammation. Mefenamic acid has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
Mefenamic acid has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, there are also some limitations to its use. Mefenamic acid has been shown to have some toxic effects on certain cell types, and care must be taken to ensure that the concentrations used in experiments are not toxic. Additionally, 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid has a relatively short half-life and may require frequent dosing in some experiments.
Orientations Futures
There are a number of potential future directions for research on 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid. One area of interest is the development of new formulations of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid that can improve its bioavailability and reduce its toxicity. Another area of interest is the development of new analogs of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid that may have improved efficacy or reduced toxicity. Additionally, there is interest in exploring the potential use of 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid in the treatment of other conditions such as cancer and neurodegenerative diseases.
Méthodes De Synthèse
Mefenamic acid can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline to form 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide. This intermediate is then hydrolyzed to form 2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide acid.
Applications De Recherche Scientifique
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of inflammation and pain. Mefenamic acid has also been used in clinical trials to treat conditions such as dysmenorrhea, osteoarthritis, and postoperative pain.
Propriétés
IUPAC Name |
2,4-dichloro-N-(4-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-19-11-5-3-10(4-6-11)16-20(17,18)13-7-2-9(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJVYNIBQPPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)

![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)

![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)

![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5749307.png)


![3,5-dichloro-2-methoxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5749318.png)
![6-oxo-6H-anthra[1,9-cd]isoxazole-3-carbaldehyde](/img/structure/B5749325.png)